3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride
Description
3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride (molecular formula: C₇H₈BrClN₂O₂S) is a pyrazole-based sulfonyl chloride derivative with distinct structural and electronic features. The pyrazole core is substituted at position 3 with a bromine atom, position 1 with a cyclobutyl group, and position 5 with a sulfonyl chloride (–SO₂Cl) moiety. The sulfonyl chloride group confers high reactivity toward nucleophilic substitution, making the compound a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives. The cyclobutyl substituent introduces steric strain due to its four-membered ring structure, which may influence solubility, conformation, and reaction kinetics compared to smaller (e.g., methyl) or bulkier (e.g., phenyl) substituents .
Properties
IUPAC Name |
5-bromo-2-cyclobutylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O2S/c8-6-4-7(14(9,12)13)11(10-6)5-2-1-3-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDAJPNQRLLWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC(=N2)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition with Diethyl Maleate/Fumarate
A method adapted from WO2003016283A1 involves reacting cyclobutyl hydrazine with diethyl maleate in ethanol under basic conditions (e.g., sodium ethoxide). This forms a pyrazolidine intermediate, which is subsequently oxidized to the pyrazole. For example:
Alternative Cyclocondensation Approaches
Knorr-type syntheses using β-keto esters (e.g., ethyl acetoacetate) and cyclobutyl hydrazine may also yield 1-cyclobutylpyrazoles. However, this route often lacks regiocontrol, necessitating chromatographic separation of isomers.
Bromination at Position 3
Bromination of the 3-hydroxy group is critical for introducing the bromo substituent. WO2021034904A1 details a robust protocol using PBr₃ and bromine.
Mechanism and Optimization
Challenges and Solutions
-
Over-bromination : Excess bromine may oxidize the pyrazole ring, forming minor byproducts (e.g., 1H-pyrazole analogs).
-
Mitigation : Strict stoichiometric control (1:1 molar ratio of hydroxy group to PBr₃) and rapid neutralization post-reaction.
Sulfonylation at Position 5
Introducing the sulfonyl chloride group requires electrophilic aromatic substitution (EAS) directed by existing substituents. PMC10373183 provides a sulfonylation protocol adaptable to this system.
Sulfonation with Chlorosulfonic Acid
Regiochemical Control
-
Directing Effects : The electron-withdrawing bromo group at position 3 meta-directs sulfonation to position 5.
-
Side Reactions : Competing sulfonation at position 4 is minimized by low-temperature conditions (0–5°C).
Integrated Synthetic Route
Combining these steps, the optimal pathway proceeds as follows:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition | Ethanol, NaOEt, reflux, 24 h | 65–75% |
| 2 | Oxidation | Ambient O₂, 48 h | 80–85% |
| 3 | Bromination | PBr₃/Br₂, CH₃CN, 83°C, 2 h | 90–92% |
| 4 | Sulfonylation | ClSO₃H/SOCl₂, CHCl₃, 0°C → 60°C | 70–85% |
Analytical Characterization
Critical data for verifying intermediate and final compounds:
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cycloaddition Partners: Alkenes, alkynes, nitriles
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride, exhibit significant anticancer properties. Research has shown that certain pyrazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, compounds structurally related to pyrazoles have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of cellular pathways related to apoptosis. For example, one study highlighted that specific pyrazole derivatives increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells, indicating a mitochondrial-mediated apoptotic pathway .
Synthetic Applications
Versatile Building Blocks
this compound serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride functionality allows for various nucleophilic substitutions, enabling the formation of more complex molecules. This compound can be utilized to synthesize other biologically active pyrazole derivatives through reactions such as coupling with amines or alcohols .
Reactivity and Functionalization
The presence of the bromine atom enhances the reactivity of the cyclobutyl group, facilitating further functionalization. This reactivity is particularly useful in creating derivatives with tailored biological activities or enhanced pharmacological profiles .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated that pyrazole derivatives inhibit tubulin polymerization effectively at low concentrations (IC50 = 1 nM) | Potential anticancer agents |
| Study 2 | Explored the synthetic pathways for creating substituted pyrazoles using sulfonyl chlorides | Development of new drug candidates |
| Study 3 | Investigated the apoptosis-inducing properties of specific pyrazole derivatives on A375 melanoma cells | Insights into cancer treatment strategies |
Mechanism of Action
The mechanism of action of 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of biological activity. The bromine atom and pyrazole ring contribute to the compound’s reactivity and ability to participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The following table summarizes key differences between 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride and analogous compounds:
Key Observations :
- Steric Effects: The cyclobutyl group in the target compound reduces solubility in non-polar solvents compared to methyl or phenyl analogs but may direct regioselectivity in reactions by shielding specific sites.
- Electronic Effects : Bromine at position 3 enhances the electrophilicity of the sulfonyl chloride group compared to chlorine, accelerating nucleophilic substitution.
- Functional Group Comparison : The sulfonyl chloride group in the target compound is significantly more reactive than the sulfanyl group in ’s compound, which lacks electrophilic sulfur .
Reactivity in Nucleophilic Substitution
- Target Compound : Reacts efficiently with amines to form sulfonamides at room temperature. The cyclobutyl group’s strain may slightly slow kinetics compared to 1-methyl analogs but improves product stability.
- Compound : The sulfanyl group requires harsh oxidants (e.g., H₂O₂) to convert to sulfonyl chloride, limiting its utility as a direct synthetic intermediate .
Biological Activity
3-Bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride is a compound with significant potential in various biological applications, particularly in antimicrobial and antioxidant activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromine atom : Enhances reactivity.
- Cyclobutyl group : Provides steric effects that influence biological interactions.
- Sulfonyl chloride group : Capable of forming covalent bonds with nucleophiles, impacting enzyme activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to modulation of biological pathways. The bromine atom and pyrazole ring contribute to the compound's overall reactivity and ability to participate in various chemical transformations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown that compounds in this class exhibit significant activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 31.25 - 250 µg/mL |
| Escherichia coli (Gram-negative) | 62.5 - 125 µg/mL |
| Klebsiella pneumoniae (Gram-negative) | 125 - 250 µg/mL |
| Candida albicans (Yeast) | 62.5 µg/mL |
| Saccharomyces cerevisiae (Yeast) | 31.25 µg/mL |
These results indicate that compounds containing the sulfonamide moiety demonstrate enhanced antimicrobial activity compared to their pyrazole counterparts alone .
Antioxidant Activity
In addition to antimicrobial properties, studies have shown that this compound exhibits antioxidant activity. The antioxidant potential was evaluated against standard compounds such as butylhydroxytoluene (BHT), with findings suggesting that certain derivatives possess significant free radical scavenging abilities .
Case Studies and Research Findings
- Crystallographic Studies : A study published in the Journal of Medicinal Chemistry reported the synthesis and characterization of pyrazole derivatives, including this compound, which demonstrated promising antimicrobial and antioxidant activities through crystallographic analysis and molecular docking studies .
- Dual Action Agents : Research has indicated that compounds combining both pyrazole and sulfonamide functionalities exhibit synergistic effects, enhancing their biological efficacy against a range of pathogens . This dual action is particularly valuable in developing new therapeutic agents for infectious diseases.
- Molecular Docking Studies : Molecular docking investigations revealed strong interactions between synthesized pyrazoles and target proteins involved in bacterial metabolism, providing insights into their mechanisms of action and potential for drug development .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride be optimized for reproducibility?
- Methodological Answer : Key steps include controlling reaction stoichiometry and reaction time. For example, analogous pyrazole sulfonyl chlorides are synthesized via sequential halogenation and sulfonation. In one protocol, trifluoromethylation of bromopyrazole intermediates (e.g., 3-bromo-5-chloropyrazole) is performed under alkaline conditions with formaldehyde, followed by sulfonyl chloride introduction via thionyl chloride treatment . Optimization requires monitoring pH (maintained at 8–10) and temperature (40–60°C) to avoid side reactions like over-halogenation. Purity can be enhanced using column chromatography with hexane/ethyl acetate gradients (7:3 ratio) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F), IR, and mass spectrometry. For instance:
- <sup>1</sup>H NMR : Cyclobutyl protons appear as multiplet signals at δ 2.1–2.8 ppm, while pyrazole protons resonate near δ 7.2–8.1 ppm .
- IR : Sulfonyl chloride groups show strong S=O stretching at 1360–1380 cm<sup>-1</sup> and 1140–1160 cm<sup>-1</sup> .
- Mass Spectrometry : Molecular ion peaks (M+) should align with the theoretical molecular weight (e.g., 335.6 g/mol), with fragmentation patterns confirming bromine (isotopic peaks at M+2) .
Q. How should researchers assess the hydrolytic stability of the sulfonyl chloride group under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm. Sulfonyl chlorides typically hydrolyze to sulfonic acids in aqueous basic conditions (pH >10), with degradation rates quantified using first-order kinetics .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electrophilic sites. The sulfonyl chloride group exhibits a high partial positive charge (+0.32e), making it susceptible to nucleophilic attack. Bromine’s electron-withdrawing effect further activates the pyrazole ring at the 5-position . Solvent effects (e.g., DCM vs. THF) are simulated using the Polarizable Continuum Model (PCM) to refine reaction pathways .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for cyclobutyl-substituted pyrazoles?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond-length and angle data to validate mechanistic hypotheses. For example, in analogous compounds (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde), SCXRD confirmed dihedral angles (<10°) between pyrazole and substituent rings, supporting steric hindrance as a factor in regioselectivity . Data collection at 113 K with Bruker SMART APEX CCD detectors ensures high resolution (R factor <0.05) .
Q. What strategies address contradictory biological activity data in derivatives of this compound?
- Methodological Answer : Apply longitudinal structure-activity relationship (SAR) studies. For example, inconsistent IC50 values in enzyme assays may arise from variations in assay conditions (e.g., ATP concentration). Normalize data using reference inhibitors and perform multivariate regression to isolate substituent effects (e.g., cyclobutyl vs. phenyl groups) . Mediation analysis, as used in pharmacological studies, can quantify the role of intermediate metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
